

Application of the Jaffe Reaction for Creatinine Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Creatinine*
Cat. No.: *B031384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jaffe reaction, first described by Max Jaffe in 1886, remains a cornerstone of clinical chemistry for the quantitative determination of creatinine in biological samples such as serum, plasma, and urine.^{[1][2]} Its enduring prevalence, despite the development of more specific enzymatic assays, is a testament to its simplicity, cost-effectiveness, and adaptability to high-throughput automated analyzers.^{[1][2]} This document provides detailed application notes and protocols for the Jaffe reaction, intended for use by researchers, scientists, and professionals in drug development who require accurate assessment of renal function.

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted from the body almost entirely by glomerular filtration.^[3] Its concentration in the blood is therefore a key indicator of renal health. The Jaffe reaction is a colorimetric assay based on the principle that creatinine reacts with picric acid in an alkaline medium to form a characteristic orange-red Janovsky complex.^{[1][4]} The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490 and 520 nm.^{[1][4]}

Principle of the Method

The core of the Jaffe reaction is the interaction between creatinine and an alkaline picrate solution.^[3] In an alkaline environment, typically established using sodium hydroxide, creatinine

forms a tautomer that can act as a nucleophile. This creatinine tautomer then reacts with the electron-deficient aromatic ring of picric acid (2,4,6-trinitrophenol) to form a colored complex. The rate of color formation or the final absorbance is measured to quantify the creatinine concentration. Over the years, the original endpoint method has been largely supplanted by kinetic assays, which measure the rate of change in absorbance over a short time interval to minimize the impact of interfering substances.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Jaffe reaction for creatinine measurement.

Table 1: Reagent Composition and Concentrations

Reagent Component	Typical Concentration Range	Reference
Picric Acid	10 - 25 mmol/L	[3][4][6][7]
Sodium Hydroxide	0.2 - 0.75 N (mol/L)	[3][6][7][8]
Creatinine Standard	2.0 mg/dL	[3][6]

Table 2: Typical Assay Parameters

Parameter	Value	Reference
Wavelength of Measurement	490 - 520 nm	[1][4]
Incubation Temperature	Room Temperature or 37°C	[6][9]
Incubation Time (Endpoint)	15 minutes	
Kinetic Read Time	30 - 90 seconds	[3][9]
Sample Type	Serum, Plasma, Urine	[4][6]
Urine Sample Dilution	1:50 with distilled water	[3][6]

Table 3: Common Interfering Substances

Interfering Substance	Effect on Creatinine Measurement	Reference
Proteins	Positive Interference (non-specific chromogen formation)	[1]
Glucose	Positive Interference	[1][10][11]
Acetoacetate (Ketones)	Positive Interference	[1][11]
Pyruvate	Positive Interference	[11]
Ascorbic Acid	Positive Interference	[1]
Bilirubin	Negative Interference	[12][13]
Cephalosporin Antibiotics	Positive Interference	[10][13]
Aminoglycosides (e.g., Streptomycin)	Positive Interference	[1][10]
Dopamine	Positive Interference	[13]

Experimental Protocols

Protocol 1: Manual Endpoint Jaffe Reaction for Serum Creatinine

This protocol is adapted from traditional endpoint methodologies and is suitable for manual application.

1. Reagent Preparation:

- Picric Acid Solution (1% w/v): Dissolve 10 g of picric acid in 1 L of deionized water.
- Sodium Hydroxide Solution (0.75 N): Carefully dissolve 30 g of sodium hydroxide pellets in deionized water and make up to a final volume of 1 L.
- Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of anhydrous creatinine in 100 mL of 0.1 N HCl.
- Working Creatinine Standard (2 mg/dL): Dilute the stock standard appropriately with 0.1 N HCl.

2. Sample Preparation (Protein Precipitation):

- To 1.0 mL of serum, add 1.0 mL of 10% sodium tungstate solution.
- Mix, then slowly add 1.0 mL of 2/3 N sulfuric acid while mixing.
- Let stand for 10 minutes, then centrifuge at 2000 rpm for 10 minutes.
- Collect the clear supernatant (protein-free filtrate).

3. Assay Procedure:

- Label three test tubes: "Blank," "Standard," and "Test."
- To the "Blank" tube, add 3.0 mL of deionized water.
- To the "Standard" tube, add 3.0 mL of the working creatinine standard.
- To the "Test" tube, add 3.0 mL of the protein-free filtrate.
- To each tube, add 1.0 mL of the picric acid solution.
- To each tube, add 0.5 mL of the sodium hydroxide solution. Mix immediately.
- Incubate all tubes at room temperature for 15 minutes.
- Measure the absorbance of the "Standard" and "Test" samples at 520 nm against the "Blank."

4. Calculation:

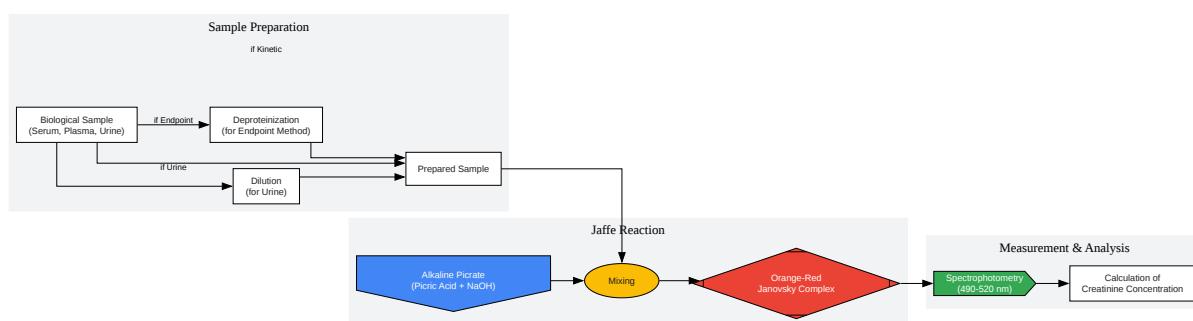
- Creatinine (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Protocol 2: Kinetic Jaffe Reaction for Serum or Plasma Creatinine (Automated Analyzer Principle)

This protocol outlines the principles adapted for automated clinical chemistry analyzers, which utilize a kinetic measurement to reduce interference.

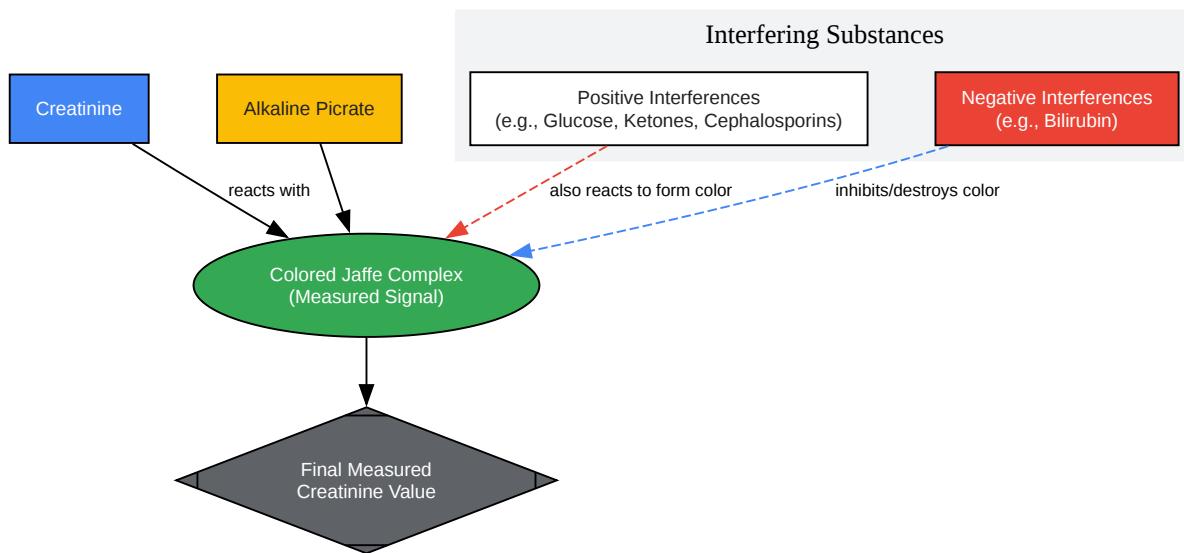
1. Reagents:

- R1 (Picric Acid Reagent): A buffered solution of picric acid (e.g., 17.5 mmol/L).[3]
- R2 (Alkaline Reagent): A solution of sodium hydroxide (e.g., 0.29 mol/L).[3]
- Calibrators and Controls: Commercially available materials with known creatinine concentrations.


2. Assay Procedure (General Automated Steps):

- A small volume of sample (e.g., 10-50 μ L) is pipetted into a reaction cuvette.
- A larger volume of the alkaline reagent (R2) is added and incubated briefly.
- The picric acid reagent (R1) is added to initiate the reaction.
- The analyzer monitors the change in absorbance at a specific wavelength (e.g., 510 nm) over a defined period (e.g., between 30 and 90 seconds after reagent addition).[3][9]

3. Calculation:


- The rate of change in absorbance of the sample is compared to that of the calibrators to determine the creatinine concentration. Modern analyzers often incorporate compensation factors for known interferences like pseudo-chromogens and bilirubin.[12][14]

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for creatinine measurement using the Jaffe reaction.

[Click to download full resolution via product page](#)

Caption: Logical relationships of interferences in the Jaffe reaction.

Conclusion

The Jaffe reaction, while having known interferences, provides a robust and economical method for the routine determination of creatinine. For research and drug development applications where precision is paramount, it is crucial to be aware of these limitations. The use of kinetic, compensated, and standardized methods can significantly mitigate the impact of interfering substances.[12][14] When unexpected results are obtained, especially in complex matrices or in patients on multiple medications, consideration should be given to alternative, more specific methods such as enzymatic assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] Nevertheless, with careful implementation and awareness of its potential pitfalls, the Jaffe reaction remains a valuable tool in the scientist's arsenal for assessing renal function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Creatinine estimation | PPT [slideshare.net]
- 6. genesis-egy.com [genesis-egy.com]
- 7. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution-Liquid Chromatography-Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of creatinine by Jaffe's reaction--determination of concentration of sodium hydroxide required for maximum color development in standard, urine and protein free filtrate of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cache.kzoo.edu [cache.kzoo.edu]
- 12. jlmqa.org [jlmqa.org]
- 13. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion methods for modified Jaffe reaction assays of serum creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of the Jaffe Reaction for Creatinine Measurement: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031384#application-of-the-jaffe-reaction-for-creatinine-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com